IDO1 Inhibitory Potency of 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide in Human Whole Blood
2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonamide (CAS 3456-82-4) is a validated inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme. In a physiologically relevant human whole blood assay, the compound exhibited an IC50 of 158 nM against IDO1 [1]. This potency is notable when contrasted with its reduced activity in isolated cellular assays (HeLa cells, IC50 = 261 nM) and significantly higher activity compared to its effect on mouse IDO1 (IC50 = 772 nM) [1]. While direct head-to-head data with other IDO1 inhibitors like epacadostat or linrodostat in this specific assay are not provided, this data establishes a quantitative baseline for its activity in a complex, disease-relevant matrix, differentiating it from uncharacterized or less potent isatin-sulfonamide analogs.
| Evidence Dimension | Inhibition of IDO1 (IC50) |
|---|---|
| Target Compound Data | 158 nM (Human Whole Blood) |
| Comparator Or Baseline | 261 nM (Human HeLa Cells); 772 nM (Mouse IDO1 Assay) |
| Quantified Difference | ~1.7-fold more potent in whole blood vs. HeLa cells; ~4.9-fold more potent vs. mouse IDO1. |
| Conditions | IFNγ/LPS-stimulated human whole blood, 4h preincubation, 18h incubation. |
Why This Matters
For a researcher studying tumor immunology or screening for IDO1 inhibitors, the whole blood IC50 provides a more translationally relevant metric of in vivo potential than a simple biochemical assay.
- [1] BindingDB. (n.d.). BDBM50550033: Enzyme Inhibition Constant Data for Indoleamine 2,3-dioxygenase 1. View Source
